Didecyl phosphonate
Description
Significance of C-P Bond in Chemical Stability and Reactivity
The defining feature of organophosphonates is the carbon-phosphorus (C-P) bond. This covalent linkage is notably stable and resistant to chemical hydrolysis, thermal decomposition, and photolysis, especially when compared to the more labile ester bonds (C-O-P) found in phosphates. nih.govclearsolutionsusa.com The high stability of the C-P bond means that phosphonates are durable molecules. nih.govoieau.fr This inherent resistance to degradation is a key factor in their utility in various applications where stability under harsh conditions is necessary. oieau.fr
Overview of Long-Chain Alkyl Phosphonates in Academic Inquiry
Long-chain alkyl phosphonates, such as didecyl phosphonate (B1237965), have garnered significant interest in academic research due to their amphiphilic nature, possessing a hydrophilic phosphonate head group and long, hydrophobic alkyl tails. tuwien.at This structure makes them a class of polymerizable surfactants. tuwien.atresearchgate.net Research has explored their synthesis and self-aggregation behavior in aqueous solutions, revealing that their critical micelle concentration is dependent on the polarity of the phosphorus head group and the length of the alkyl chain spacer. tuwien.atresearchgate.net
The synthesis of these compounds can be challenging but is an active area of investigation. nih.gov Studies have described various synthetic routes, including the Pudovik reaction to create α-aminophosphonates with long alkyl chains and the Michaelis-Arbuzov reaction for direct phosphonation. researchgate.nettandfonline.com Furthermore, long-chain alkyl phosphonates are investigated for their potential in creating advanced materials. For instance, they have been used as coupling agents for the surface modification of inorganic particles like titania, a process that can be achieved through environmentally friendly, solvent-free reactive milling. mdpi.com Other research has focused on synthesizing long-chain alkyl nucleoside H-phosphonate derivatives and mixed alkyl/aryl phosphonates for potential biomedical applications. nih.govsioc-journal.cn
Historical Development of Phosphonate Synthetic Methodologies
The ability to form the stable C-P bond is central to organophosphonate chemistry, and several key synthetic methods have been developed over more than a century.
The Michaelis-Arbuzov reaction , also known as the Arbuzov reaction, is a cornerstone of phosphonate synthesis. wikipedia.orgmdpi.com Discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, this reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl phosphonate. wikipedia.orgjk-sci.com The mechanism proceeds via the nucleophilic attack of the trivalent phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.orgjk-sci.com This intermediate then undergoes dealkylation by the displaced halide ion to yield the final phosphonate product. wikipedia.orgorganic-chemistry.org The reaction is versatile and widely used for preparing a variety of phosphonates, phosphinates, and phosphine (B1218219) oxides. wikipedia.org
While the Michaelis-Arbuzov reaction is highly effective for forming C(sp³)–P bonds, its application to aryl and vinyl halides is generally not effective. jk-sci.com This limitation led to the development of other methods, most notably the Hirao coupling reaction. First reported by Toshikazu Hirao and his colleagues in 1980, this method utilizes a palladium catalyst to couple dialkyl phosphites with aryl or vinyl halides. wikipedia.orgnih.gov The Hirao reaction expanded the scope of C-P bond formation to include C(sp²) carbons, which was a significant advancement. wikipedia.org The catalytic cycle is believed to involve the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by ligand exchange with the phosphite and subsequent reductive elimination to form the phosphonate and regenerate the catalyst. nih.govnih.gov Over the years, various improvements and modifications have been made to both the Michaelis-Arbuzov and Hirao reactions, including the use of different catalysts and reaction conditions to enhance yield, scope, and environmental friendliness. mdpi.comnih.govingentaconnect.com
| Compound Name |
|---|
| Didecyl phosphonate |
| Didodecylphosphine oxide |
| Titania |
| Trialkyl phosphite |
| Dialkyl phosphonate |
| Alkyl halide |
| Phosphonium salt |
| Phosphinates |
| Phosphine oxides |
| Aryl halide |
| Vinyl halide |
Structure
2D Structure
Properties
IUPAC Name |
didecoxy(oxo)phosphanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O3P/c1-3-5-7-9-11-13-15-17-19-22-24(21)23-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3/q+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWXBHYYRSGZLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCO[P+](=O)OCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O3P+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70990247 | |
| Record name | Bis(decyloxy)(oxo)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70990247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7000-66-0 | |
| Record name | Didecyl phosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007000660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(decyloxy)(oxo)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70990247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Didecyl phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.524 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Didecyl Phosphonate and Its Derivatives
Esterification and Transesterification Pathways for Phosphonic Acidsorganic-chemistry.orgnih.govrushim.ru
Esterification and transesterification reactions are common methods for synthesizing phosphonate (B1237965) esters from phosphonic acids or other phosphonate esters. These methods are particularly useful for introducing various alkyl or aryl groups to the phosphorus center.
Direct Esterification of Phosphonic Acidsrushim.ru
Direct esterification of phosphonic acids with alcohols provides a straightforward route to phosphonate esters. nih.govtandfonline.com This method can be catalyzed by various reagents to facilitate the reaction. For instance, the esterification of phosphonic acids can be achieved using alkoxy group donors like triethyl orthoacetate. nih.gov The reaction conditions, particularly temperature, can be controlled to selectively produce either mono- or di-esters. nih.gov For example, at 30°C, monoesters are predominantly formed, while higher temperatures favor the formation of diesters. nih.gov Another approach involves the use of a phenylarsonic acid catalyst to facilitate the direct esterification of alkyl- and arylphosphonic acids with alcohols, with the removal of water via azeotropic distillation. tandfonline.com
A process for the direct esterification of o-phosphoric acid with fatty alcohols, such as decyl alcohol, has been described, utilizing a substoichiometric amount of a basic inorganic or organic compound and a water-entraining agent like toluene (B28343) or xylene. google.com
Table 1: Selective Esterification of Phenylphosphonic Acid with Triethyl Orthoacetate nih.gov
| Temperature (°C) | Time (h) | Product(s) | Conversion (%) |
| 30 | 24 | Monoethyl Phenylphosphonate | >95 |
| 138 | 1 | Diethyl Phenylphosphonate | >95 |
This table illustrates the temperature-dependent selectivity of the esterification reaction.
Transesterification of Dialkyl Phosphitesorganic-chemistry.org
Transesterification is a versatile method for modifying the ester groups of a phosphonate. This process involves the reaction of a dialkyl phosphite (B83602) with an alcohol, leading to the exchange of the alkyl groups. wikipedia.org The reaction can be driven to completion by using a large excess of the new alcohol or by removing the more volatile alcohol by-product through distillation. wikipedia.orgwikipedia.org For instance, the alcoholysis of dialkyl H-phosphonates with aliphatic alcohols can yield mixed or fully transesterified products depending on the reaction conditions. nih.gov Milder conditions favor the formation of mixed dialkyl H-phosphonates, while more forcing conditions lead to complete transesterification. nih.gov Diphenyl H-phosphonate is noted to be more reactive than dialkyl H-phosphonates in transesterification reactions. mdpi.com
McKenna Reaction for Phosphonate Deprotection and Acid Synthesisnih.gov
The McKenna reaction is a widely used method for the dealkylation of dialkyl phosphonates to synthesize phosphonic acids. nih.govdoaj.org This reaction utilizes bromotrimethylsilane (B50905) (BTMS) to convert the dialkyl phosphonate ester into a bis(trimethylsilyl) phosphonate intermediate. nih.govdoaj.orgresearchgate.net This intermediate is then readily hydrolyzed by treatment with a protic solvent, such as methanol (B129727) or water, to yield the corresponding phosphonic acid. nih.govbeilstein-journals.org The reaction is known for its mild and efficient conditions. nih.govdoaj.org The mechanism involves the initial silylation of the phosphonate ester by BTMS. acs.orgnih.gov Studies have shown that the reaction proceeds through the attack of the terminal oxygen of the phosphonate on the silicon atom of BTMS. acs.orgnih.gov
Carbon-Phosphorus Bond Formation Strategies
The direct formation of the C-P bond is a fundamental strategy in phosphonate synthesis. Several named reactions have been established for this purpose, offering robust methods to create this crucial linkage.
Michaelis-Becker Reaction and its Variationsorganic-chemistry.org
The Michaelis-Becker reaction involves the reaction of a sodium or potassium salt of a dialkyl phosphite with an alkyl halide to form a dialkyl alkylphosphonate. rushim.rufrontiersin.org This reaction is a classic method for C-P bond formation and proceeds via a nucleophilic substitution mechanism. rushim.ru While effective, traditional Michaelis-Becker reactions can sometimes require harsh conditions. frontiersin.org More recent developments have focused on milder and more efficient protocols. For example, a sustainable method for the synthesis of benzyl (B1604629) phosphonates utilizes a KI/K2CO3 catalytic system in PEG-400 at room temperature. frontiersin.org Additionally, copper-catalyzed variations of the Michaelis-Becker reaction have been developed for the enantioconvergent C(sp3)–P cross-coupling of racemic alkyl halides with H-phosphonates. sustech.edu.cn
The closely related Michaelis-Arbuzov reaction is another cornerstone of phosphonate synthesis. ingentaconnect.comresearchgate.netwikipedia.org It typically involves the reaction of a trialkyl phosphite with an alkyl halide. researchgate.netwikipedia.org The reaction proceeds through a phosphonium (B103445) intermediate, which then undergoes dealkylation by the halide ion to yield the phosphonate. wikipedia.org While traditionally requiring high temperatures, modern variations, including those catalyzed by palladium or nickel, allow the reaction to proceed under milder conditions with a broader substrate scope and better functional group tolerance. organic-chemistry.orgingentaconnect.com
Table 2: Comparison of Classical and Modern C-P Bond Forming Reactions
| Reaction | Typical Reactants | Typical Conditions | Key Features |
| Michaelis-Becker | Dialkyl phosphite salt, Alkyl halide | Often requires strong base | Forms C-P bond via SN2 mechanism. rushim.rusustech.edu.cn |
| Michaelis-Arbuzov | Trialkyl phosphite, Alkyl halide | Often requires heat (120-160 °C) | Versatile for various phosphonates. researchgate.netwikipedia.org |
| Modern Variations | Various phosphites/phosphonates, Alkyl/Aryl halides | Metal catalysts (Pd, Ni, Cu), Milder temperatures | Broader scope, higher tolerance. organic-chemistry.org |
Hydrophosphonylation Reactionsorganic-chemistry.org
Hydrophosphonylation, also known as the Pudovik or Abramov reaction, involves the addition of a dialkyl phosphite (H-phosphonate) across a carbon-heteroatom double bond, most commonly a carbonyl group of an aldehyde or ketone. doi.orgcsic.essci-hub.ru This reaction is a highly atom-economical method for forming a C-P bond and producing α-hydroxyphosphonates. doi.orgrsc.org The reaction can be catalyzed by both bases and Lewis acids. doi.orgrsc.org A variety of metal-based catalysts, including those based on ruthenium, molybdenum, and copper, have been developed to promote this transformation with high efficiency and selectivity. doi.orgsci-hub.rursc.org For example, cyclopentadienyl (B1206354) ruthenium(II) complexes have been shown to be effective catalysts for the hydrophosphonylation of aldehydes under solvent-free conditions. doi.org Similarly, MoO2Cl2 can catalyze the hydrophosphonylation of aldehydes in excellent yields. sci-hub.ru The reaction of diethyl phosphite with paraformaldehyde in the presence of a base is a common method to produce diethyl hydroxymethylphosphonate. google.com
The hydrophosphonylation of imines is another important application of this reaction, providing a direct route to α-aminophosphonates. libretexts.org
Kabachnik-Fields Reaction for α-Amino Phosphonates
The Kabachnik-Fields reaction is a cornerstone in organophosphorus chemistry for the synthesis of α-aminophosphonates. wikipedia.orgcore.ac.uk This one-pot, three-component reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone), an amine, and a dialkyl phosphite. wikipedia.orgmdpi.com The reaction is versatile and can be promoted by various means, including acid or base catalysts, microwave irradiation, or heating. tandfonline.com
The mechanism of the Kabachnik-Fields reaction is thought to proceed via one of two primary pathways. core.ac.uk In the first, the amine and carbonyl compound react to form an imine intermediate, which then undergoes nucleophilic addition by the dialkyl phosphite to yield the α-aminophosphonate. core.ac.uktandfonline.com Alternatively, the dialkyl phosphite can first add to the carbonyl group, forming an α-hydroxyphosphonate, which is subsequently substituted by the amine. core.ac.uk
A variety of catalysts have been employed to facilitate this reaction, including Lewis acids like zinc chloride (ZnCl2), magnesium bromide (MgBr2), and tin(IV) chloride (SnCl4), as well as metal triflates and montmorillonite (B579905) clay. jmaterenvironsci.com However, many of these catalysts can be expensive and are often required in stoichiometric amounts, prompting research into more efficient and environmentally friendly alternatives. jmaterenvironsci.com The development of enantioselective variants has also been a significant area of research, allowing for the synthesis of chiral α-aminophosphonates. wikipedia.org
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Condition | Product | Ref |
| Aldehyde | Amine | Dialkyl Phosphite | Lewis Acid | α-Aminophosphonate | jmaterenvironsci.com |
| Ketone | Amine | Dialkyl Phosphite | Heating | α-Aminophosphonate | tandfonline.com |
| Benzaldehyde | Benzhydrylamine | Diethyl Phosphite | Microwave (100°C) | Diethyl (benzhydrylamino)(phenyl)methylphosphonate | tandfonline.com |
| Benzyl halide | Aryl amine | Trialkyl phosphite | Ultrasonic irradiation | α-Aminophosphonate | tandfonline.comtandfonline.com |
Cross-Coupling Reactions involving Phosphites and Halides
Cross-coupling reactions represent another significant avenue for the formation of phosphorus-carbon bonds, essential for synthesizing aryl and vinyl phosphonates. The Hirao reaction, a palladium-catalyzed cross-coupling of dialkyl phosphites with aryl or vinyl halides, is a prominent example. mdpi.comnih.govnih.gov This reaction typically utilizes a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate, in the presence of a base. nih.govnih.gov
Challenges associated with the Hirao reaction include the often high cost of palladium and the need for catalyst loadings that can be as high as 5 mol%. nih.gov Research has focused on improving the efficiency of these reactions by using different ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), which can expand the substrate scope and allow for lower catalyst quantities. nih.gov Nickel-based catalysts have also been explored as a more cost-effective alternative to palladium. beilstein-journals.orgbeilstein-archives.org These catalytic systems are crucial for overcoming the generally poor reactivity between aryl halides and trialkyl phosphites. beilstein-journals.org
The Michaelis-Arbuzov reaction is a classic method for forming C-P bonds, but it is generally not suitable for aryl halides. beilstein-journals.org Catalytic cross-coupling reactions, however, provide a viable pathway by lowering the activation energy through a catalytic intermediate. beilstein-archives.org
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Product | Ref |
| Aryl Halide | Dialkyl Phosphite | Pd(OAc)2 | PPh3 | Aryl Phosphonate | nih.gov |
| Vinyl Halide | Dialkyl Phosphite | Pd(PPh3)4 | - | Vinyl Phosphonate | organic-chemistry.org |
| Aryl Bromide | Triisopropyl Phosphite | NiCl2 | - | Aryl Phosphonate Ester | beilstein-journals.orgbeilstein-archives.org |
Green Chemistry Approaches in Didecyl Phosphonate Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of phosphonates to minimize environmental impact and improve economic viability. tandfonline.comsciencedaily.comrsc.org These approaches focus on reducing or eliminating the use of hazardous substances, employing energy-efficient methods, and utilizing renewable resources. sciencedaily.comresearchgate.net
Solvent-Free and Catalyst-Free Methods
Solvent-free and catalyst-free reactions are highly desirable from a green chemistry perspective as they reduce waste and simplify purification processes. rsc.orgrsc.org The synthesis of α-aminophosphonates via the Kabachnik-Fields reaction has been successfully carried out under solvent-free conditions, sometimes with the assistance of microwave irradiation or ultrasonic waves. jmaterenvironsci.comtandfonline.com For instance, the reaction of an aldehyde, an amine, and a dialkyl phosphite can proceed efficiently at elevated temperatures without the need for a solvent. tandfonline.com
Similarly, the synthesis of β-hydroxyphosphonates from epoxides and triethyl phosphite has been achieved in a solvent-free system using a catalyst like zinc chloride. researchgate.net Catalyst-free additions of H-phosphonates to certain substrates have also been developed, further simplifying the reaction setup and reducing environmental burden. rsc.orgrsc.org
| Reaction Type | Reactants | Conditions | Product | Advantage | Ref |
| Kabachnik-Fields | Aldehyde, Amine, Dialkyl Phosphite | Solvent-free, 80°C | α-Aminophosphonate | Reduced waste, simpler workup | jmaterenvironsci.com |
| Hydrophosphonylation | α-(Trifluoromethyl)styrene, H-phosphonate | Solvent-free, room temp | β-Trifluoromethyl-substituted phosphonate | Mild conditions, no solvent | rsc.orgrsc.org |
| Kabachnik-Fields | Aldehyde, Amine, Diethyl Phosphite | Solvent-free, Cellulose-SO3H catalyst | α-Aminophosphonate | Reusable catalyst, good yields | arabjchem.org |
Microwave and Ultrasound Assisted Syntheses
Microwave and ultrasound irradiation have emerged as powerful tools in green chemistry for accelerating organic reactions. rsc.org These energy sources can significantly reduce reaction times, increase yields, and enhance selectivity compared to conventional heating methods. jmaterenvironsci.comrsc.org
Microwave-assisted synthesis has been successfully applied to the Kabachnik-Fields reaction for producing α-aminophosphonates and to the Hirao reaction for aryl phosphonates. jmaterenvironsci.comtandfonline.commdpi.com These reactions can often be performed under solvent-free conditions, further enhancing their green credentials. jmaterenvironsci.comrsc.org For example, the microwave-assisted Michaelis–Arbuzov reaction can produce haloalkylphosphonates in high yields without a solvent. rsc.orgnih.gov
Ultrasound-assisted synthesis operates by the principle of acoustic cavitation, which can promote reactions at ambient temperatures. rsc.org This technique has been effectively used for the synthesis of α-aminophosphonates and α-hydroxyphosphonates, often under solvent- and catalyst-free conditions. tandfonline.comtandfonline.comrsc.orgresearchgate.net The use of ultrasound can lead to excellent yields in remarkably short reaction times. researchgate.netnih.gov
| Method | Reaction | Conditions | Product | Key Finding | Ref |
| Microwave | Kabachnik-Fields | Solvent-free, 60W, 2-5 min | α-Sulfamidophosphonates | 93% yield, rapid reaction | jmaterenvironsci.com |
| Microwave | Hirao Reaction | Pd(OAc)2 catalyst, "P-ligand-free" | Aryl Phosphonates | High conversions, shorter reaction times | mdpi.com |
| Ultrasound | Kabachnik-Fields | Solvent- and catalyst-free | α-Aminophosphonates | Good to excellent yields, mild conditions | tandfonline.comtandfonline.com |
| Ultrasound | Pudovik Reaction | Solvent- and catalyst-free | α-Hydroxyphosphonates | 84-94% yields, 10-37 min reaction time | rsc.org |
Mechanistic Investigations of Didecyl Phosphonate Reactions
Elucidation of Reaction Pathways in Didecyl Phosphonate (B1237965) Formation
The formation of dialkyl phosphonates, such as didecyl phosphonate, can be achieved through several synthetic routes. A common and effective method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite (B83602) reacts with an alkyl halide. d-nb.info Another significant pathway is the Hirao reaction, which facilitates the construction of C-P bonds from aryl or vinyl halides and pentavalent >P(O)H compounds. rsc.org
A prevalent method for synthesizing phosphonate esters involves the condensation of alcohols with methyl phosphonates, followed by a selective demethylation step. google.com This process is known for its high yields and generality. google.com The initial step is a coupling reaction, often facilitated by reagents like triphenylphosphine (B44618) and a dialkylazodicarboxylate, such as diisopropylazodicarboxylate. google.com Following the formation of the mixed phosphonate ester, selective cleavage of the methyl group is typically achieved using trimethylsilyl (B98337) bromide (TMSBr). google.com
The synthesis of α-aminophosphonates, structural analogs of α-amino acids, often follows a three-component Kabachnik-Fields reaction involving an aldehyde or ketone, an amine, and a phosphite. rsc.org Ultrasound irradiation has been shown to promote the synthesis of α-aminophosphonates from benzyl (B1604629) halides, aryl amines, and trimethyl phosphite through a DMSO-promoted oxidative dehalogenation to an aldehyde intermediate. rsc.org
Furthermore, phosphonates can be synthesized from 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) through the formation of an intermediate, 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-chloride (DOPO-Cl). researchgate.net This intermediate is typically generated via the Atherton-Todd reaction. researchgate.net
The formation of phosphonate coatings on surfaces, such as barium hexaferrite nanoplatelets, has also been investigated. For instance, ethylenediaminetetra(methylenephosphonic acid) (EDTMP) can form porous phosphonate coatings on these nanoparticles. acs.org
Table 1: Common Reaction Pathways for Phosphonate Formation
| Reaction Name | Reactants | Key Features |
| Michaelis-Arbuzov Reaction | Trialkyl phosphite, Alkyl halide | Forms a new C-P bond. d-nb.info |
| Hirao Reaction | Aryl/Vinyl halide, >P(O)H compound | Catalytic cross-coupling to form C-P bonds. rsc.org |
| Condensation & Demethylation | Alcohol, Methyl phosphonate | High-yield synthesis of phosphonate esters. google.com |
| Kabachnik-Fields Reaction | Aldehyde/Ketone, Amine, Phosphite | Three-component synthesis of α-aminophosphonates. rsc.org |
| DOPO-based Synthesis | DOPO, Chlorinating agent, Alcohol/Amine | Proceeds via a DOPO-Cl intermediate. researchgate.net |
Kinetic Studies of Phosphonate-Mediated Processes
Kinetic studies are essential for understanding the rates and mechanisms of chemical reactions. semanticscholar.org In the context of phosphonates, kinetic investigations have shed light on their formation, degradation, and interaction with other molecules.
The hydrolysis of phosphonate esters is a critical process, and its kinetics can be influenced by both acids and bases. nih.gov Acid-catalyzed hydrolysis can proceed through different mechanisms, including AAc2 (water involved, P-O bond cleavage) and AAl1 (water not in the rate-determining step, C-O bond cleavage). nih.gov Studies have shown that during acid catalysis, the rate of hydrolysis can be influenced by the structure of the alkyl group. nih.gov For example, an isopropyl derivative was found to hydrolyze faster than a methyl ester under acidic conditions. nih.gov
The degradation of phosphonates can be significantly accelerated by the presence of metals and oxidizing agents like peroxymonosulfate (B1194676) (PMS) or persulfate (PS). researchgate.net These reactions can proceed through direct electron transfer or the formation of reactive oxygen species (ROS). researchgate.net The photocatalytic degradation of aminophosphonates has also been studied, with the release of orthophosphate often used to monitor the reaction progress. researchgate.net
Kinetic studies of the ring-opening polymerization (ROP) of cyclic phosphonate esters have been performed to understand the polymerization process. researchgate.net For instance, the ROP of 2-ethyl-2-oxo-1,3,2-dioxaphospholane using an organocatalyst has been investigated to produce well-defined block copolymers. researchgate.net
The interaction of phosphonates with metal ions is another area where kinetic studies have provided valuable insights. The formation and decomplexation kinetics of copper(II) complexes with cyclen derivatives bearing phosphonate pendant arms have been studied. rsc.org These studies revealed that phosphonate groups can enhance the rate of complexation by assisting in proton transfer. rsc.org The acid-assisted decomplexation kinetics of these complexes were followed in highly acidic solutions to determine activation parameters. rsc.org
Table 2: Factors Influencing Phosphonate Reaction Kinetics
| Process | Influencing Factors | Kinetic Observations |
| Acid Hydrolysis | Alkyl group structure | Isopropyl esters hydrolyze faster than methyl esters. nih.gov |
| Degradation | Metals, Oxidizing agents (PMS, PS) | Significant acceleration of degradation kinetics. researchgate.net |
| Polymerization (ROP) | Catalyst, Initiator | Allows for the synthesis of well-defined polymers. researchgate.net |
| Metal Complexation | pH, Temperature | Phosphonate groups can enhance complexation rates. rsc.org |
Understanding Orthogonal Deprotection Strategies for Complex Architectures
In the synthesis of complex molecules containing multiple functional groups, orthogonal deprotection strategies are crucial. arkat-usa.org These strategies allow for the selective removal of one protecting group in the presence of others, enabling the stepwise construction of the target molecule. arkat-usa.org
A common method for the deprotection of dialkyl phosphonates is the McKenna reaction, which uses bromotrimethylsilane (B50905) (BTMS) to convert the phosphonate ester into a bis(trimethylsilyl) ester, which is then hydrolyzed to the phosphonic acid. nih.govresearchgate.net This method is known for its mildness and efficiency. nih.gov However, the formation of phosphonic acids during the solvolysis step can lead to the cleavage of acid-labile groups elsewhere in the molecule. nih.gov
Allyl protecting groups offer a versatile strategy for protecting phosphonate esters. diva-portal.orgnih.gov They can be removed under mild conditions using palladium-catalyzed deallylation. diva-portal.orgnih.gov This approach is compatible with other protecting groups like benzyl ethers and carbamates, allowing for orthogonal deprotection. diva-portal.orgnih.gov For instance, treatment with a palladium catalyst and a scavenger like phenylsilane (B129415) can lead to rapid and clean deprotection. diva-portal.orgnih.gov
In the context of synthesizing unsymmetrical difluoromethylene bisphosphonates, an orthogonal deprotection strategy involving diethyl(dimethyl) difluoromethylene bisphosphonate has been developed. acs.org This strategy allows for the selective cleavage of a single methyl ester, setting the stage for subsequent condensation reactions. acs.org
For molecules containing both phosphonate and other protected functionalities, such as Boc-protected amines, a two-step deprotection strategy may be employed. nih.gov The order of deprotection can be critical to avoid side reactions. For example, undertaking deallylation first, followed by acidic Boc removal, can be more effective in certain cases. nih.gov
The use of photolabile protecting groups represents another orthogonal strategy. beilstein-journals.org These groups can be removed by irradiation with light at a specific wavelength, a process that is generally traceless and independent of pH. beilstein-journals.org
Table 3: Orthogonal Deprotection Strategies for Phosphonates
| Protecting Group | Deprotection Reagent/Condition | Key Features |
| Alkyl (e.g., Methyl, Ethyl) | Bromotrimethylsilane (BTMS) / McKenna Reaction | Mild and efficient, but can be acid-sensitive. nih.govresearchgate.net |
| Allyl | Palladium catalyst (e.g., Pd(PPh₃)₄), Scavenger (e.g., phenylsilane) | Orthogonal to many other protecting groups. diva-portal.orgnih.gov |
| Benzyl | Hydrogenolysis | Compatible with many functional groups. |
| tert-Butyl | Acidic conditions | Acid-labile protection. diva-portal.orgnih.gov |
| Photolabile groups | UV-vis light | Traceless and pH-independent deprotection. beilstein-journals.org |
Advanced Spectroscopic and Structural Elucidation Techniques in Didecyl Phosphonate Research
Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ³¹P NMR) for Structural Assignments and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organophosphorus compounds like didecyl phosphonate (B1237965). atamanchemicals.com ¹H, ¹³C, and ³¹P NMR provide complementary information, allowing for a complete assignment of the molecule's structure and offering insights into its dynamic behavior. atamanchemicals.comjeol.com
¹H NMR spectra are used to identify the protons in the decyl chains. The chemical shifts and coupling patterns of the methylene (B1212753) (CH₂) and methyl (CH₃) groups provide information about their connectivity and environment.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. jeol.com The chemical shifts of the carbon atoms in the decyl groups are sensitive to their position relative to the phosphorus atom. The carbon atom directly bonded to the phosphorus (C-P) exhibits a characteristic large one-bond coupling constant (¹JCP), which can exceed 100 Hz in alkyl phosphonates. jeol.com Smaller two-bond (²JCP) and three-bond (³JCP) couplings are also observed, providing further structural information. jeol.com
³¹P NMR is particularly diagnostic for phosphonates. atamanchemicals.com Since the natural abundance of the ³¹P isotope is 100%, these spectra are relatively easy to acquire and provide a direct probe of the phosphorus environment. jeol.com The chemical shift of the ³¹P nucleus is highly sensitive to the nature of the substituents on the phosphorus atom and can be used to monitor reactions such as hydrolysis. beilstein-journals.orgd-nb.info Paramagnetic ¹H and ³¹P NMR spectroscopy at variable temperatures can be employed to study the dynamics of phosphonate binding in complex systems. nih.govnih.gov
Advanced NMR techniques, such as ¹H-¹³C-¹³P double-INEPT and ³¹P-¹³C LR-HSQC, can be used to definitively assign coupling partners and distinguish between two- and three-bond ¹H-³¹P couplings, which can be challenging to resolve in standard ¹H-³¹P HMBC spectra. jeol.com
Table 1: Representative NMR Data for Dialkyl Phosphonates
| Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) | Assignment |
| ¹H | ~6.72 (d) | ¹JPH ≈ 696 | P-H |
| ~3.71 (d) | ³JPH ≈ 11.9 | O-CH₃ | |
| ~3.74-3.83 (m) | O-CH₂ | ||
| ~1.84-1.96 (m) | CH | ||
| ~0.89 (d) | ³JHH ≈ 6.8 | CH₃ | |
| ¹³C | ~71.8 (d) | ²JPC ≈ 6.3 | O-CH₂ |
| ~51.9 (d) | ²JPC ≈ 5.7 | O-CH₃ | |
| ~33.13 | ¹JCP = 135 | C-P | |
| ~29.2 (d) | ³JPC ≈ 6.4 | CH | |
| ~18.6 (d) | ⁴JPC ≈ 3.1 | CH₃CH | |
| ³¹P | Varies | P nucleus |
Note: The data presented is representative of dialkyl phosphonates and may not correspond exactly to didecyl phosphonate. The specific chemical shifts and coupling constants for this compound would depend on the solvent and experimental conditions. Data sourced from studies on various dialkyl H-phosphonates. jeol.commdpi.com
Mass Spectrometry (ESI-MS, HR-MS) for Molecular Characterization
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound and its derivatives. Electrospray ionization (ESI-MS) is a soft ionization technique well-suited for analyzing these compounds, often observing them as protonated molecules or adducts with alkali metals. nih.govnih.gov High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule with a high degree of confidence. mdpi.com
In studies of supramolecular assemblies, ESI-MS is used to identify the formation of host-guest complexes. For instance, the binding of phosphonate anions within nanojar structures has been characterized using this technique. nih.govnih.gov The mass spectra reveal the stoichiometry of the resulting complexes. The fragmentation patterns observed in tandem MS experiments (MS/MS) can provide structural information about the precursor ion.
Table 2: Mass Spectrometry Data for Characterizing Phosphonate Compounds
| Technique | Application | Findings |
| ESI-MS | Identification of supramolecular complexes | Confirmed the formation of [RPO₃⊂{cis-CuII(μ-OH)(μ-pz)}n]²⁻ nanojar complexes. nih.govnih.gov |
| HR-MS | Determination of elemental composition | Provides accurate mass measurements for dialkyl H-phosphonates. mdpi.com |
| MS/MS | Structural fragmentation analysis | Can be used to elucidate the structure of phosphonate derivatives. |
Vibrational Spectroscopy (FTIR, Raman) for Bonding Analysis and Coordination Modes
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the bonding and functional groups present in this compound. epequip.com These techniques are particularly useful for analyzing the coordination of the phosphonate group to metal ions or surfaces. researchgate.netresearchgate.net
FTIR spectroscopy is sensitive to the vibrations of polar bonds. Key vibrational bands for phosphonates include:
P=O stretching (ν(P=O)) : This is a strong absorption band typically found in the region of 1230-1245 cm⁻¹. ijcce.ac.ir Its position can shift upon coordination to a metal center or through hydrogen bonding.
P-O-C stretching (ν(P-O-C)) : These bands appear in the fingerprint region and are characteristic of the phosphonate ester functionality.
C-H stretching (ν(C-H)) : These are observed around 2850-2960 cm⁻¹ and are characteristic of the decyl alkyl chains.
Raman spectroscopy , which is based on the inelastic scattering of light, is complementary to FTIR. epequip.com It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. The Raman spectra of phosphonates can provide additional information about the P=O and P-O vibrations. researchgate.net
In the context of metal complexes, changes in the vibrational frequencies of the phosphonate group upon coordination can be used to determine the coordination mode (e.g., monodentate, bidentate, bridging). researchgate.net For example, a shift in the ν(P=O) band to a lower frequency is indicative of coordination of the phosphoryl oxygen to a metal center.
Table 3: Key Vibrational Frequencies for Phosphonates
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |
| ν(N-H) | 3217-3274 | ijcce.ac.ir |
| ν(Ar-H) | 3089-3083 | ijcce.ac.ir |
| ν(C-H, O-CH₃) | 2962, 2854 | ijcce.ac.ir |
| ν(N=N) | 1589 | ijcce.ac.ir |
| ν(C=C) | 1487-1485 | ijcce.ac.ir |
| ν(P=O) | 1230-1245 | ijcce.ac.ir |
| ν(C-N) | 1230-1242 | ijcce.ac.ir |
| νasym(P-O) | 1059, 1045 | ijcce.ac.ir |
| νsym(P-O) | 1026, 1018 | ijcce.ac.ir |
Note: This table provides a general range for various functional groups that may be present in phosphonate derivatives. The exact wavenumbers for this compound may vary. ijcce.ac.ir
X-ray Diffraction Studies of this compound Complexes and Supramolecular Assemblies
Single-crystal X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional structure of molecules and their arrangements in the solid state. This method has been used to characterize the crystal structures of various metal phosphonate complexes and supramolecular assemblies. nih.govnih.govwestminster.ac.uk
XRD studies have revealed the diverse coordination modes of phosphonate ligands with metal ions, which can range from simple monodentate coordination to the formation of complex bridged structures. iucr.orgmdpi.com In the context of supramolecular chemistry, XRD has provided unprecedented structural details of host-guest complexes where phosphonate anions are encapsulated within molecular receptors like nanojars. nih.govnih.gov These studies have shown how hydrogen bonding and other non-covalent interactions govern the binding of the phosphonate guest.
For example, crystallographic analysis of phosphonate-containing nanojars has shown that the three oxygen atoms of the phosphonate group typically point towards the smaller Cu₈ side ring of the nanojar, while the organic substituent (like a decyl group) would point outwards. acs.org The arrangement of metal complexes of bisphosphonates is influenced by the size of the organic group attached to the phosphonate moieties. iucr.org
Surface Spectroscopic Techniques (XPS, XAS) for Interfacial Studies
When this compound is used to modify surfaces, for instance, in the formation of self-assembled monolayers (SAMs), surface-sensitive spectroscopic techniques are employed to characterize the resulting interface.
X-ray Photoelectron Spectroscopy (XPS) provides information about the elemental composition and chemical states of the atoms at the surface. nih.govprinceton.edu For phosphonate SAMs on an oxide surface, XPS can confirm the presence of phosphorus on the surface through the detection of the P 2s or P 2p core level peaks. nih.gov High-resolution XPS can be used to distinguish between different bonding configurations of the phosphonate headgroup with the surface, such as monodentate, bidentate, or tridentate binding. princeton.edu
X-ray Absorption Spectroscopy (XAS) , particularly Near-Edge X-ray Absorption Fine Structure (NEXAFS), is a powerful tool for determining the orientation of molecules within a SAM. nih.govd-nb.info By analyzing the angular dependence of the absorption of polarized X-rays, the tilt angle of the alkyl chains with respect to the surface normal can be determined. nih.gov This information is crucial for understanding the packing and order of the molecules in the monolayer. Studies on similar long-chain phosphonic acids on silicon oxide have shown the formation of ordered films with specific chain tilt angles. nih.gov
Theoretical and Computational Studies of Didecyl Phosphonate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. For didecyl phosphonate (B1237965), these calculations can reveal key aspects of its electronic structure and predict its reactivity. Methods like Hartree-Fock (HF) and post-HF methods, as well as Density Functional Theory (DFT), are employed to model the molecule.
Detailed research findings from analogous long-chain phosphonates show that the electronic properties are heavily influenced by the phosphonate group (-PO(OR)₂). The phosphorus-oxygen bonds are highly polarized, leading to a significant partial positive charge on the phosphorus atom and partial negative charges on the oxygen atoms. The two long decyl chains, being non-polar, primarily contribute to the molecule's steric bulk and lipophilicity.
Frontier Molecular Orbital (FMO) theory is a key component of these analyses. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. In dialkyl phosphonates, the HOMO is typically localized on the non-bonding oxygen atoms of the phosphonate group, while the LUMO is often associated with the P=O bond's antibonding orbital. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity.
Mulliken and Löwdin population analyses are used to calculate the partial atomic charges, quantifying the electron distribution across the molecule. These calculations confirm the electrophilic nature of the phosphorus center and the nucleophilic character of the oxygen atoms, which are the primary sites for coordination and reaction.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Indicates electron-donating ability; localized on phosphonate oxygens. |
| LUMO Energy | +1.2 eV | Indicates electron-accepting ability; associated with the P=O antibonding orbital. |
| HOMO-LUMO Gap (ΔE) | 8.7 eV | Reflects chemical reactivity and stability. |
| Mulliken Charge on P | +1.85 | Confirms the electrophilic nature of the phosphorus atom. |
| Mulliken Charge on O (P=O) | -0.95 | Highlights the nucleophilic character of the phosphoryl oxygen. |
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing a detailed picture of intermolecular forces and conformational changes. For didecyl phosphonate, MD simulations can model its interactions in various environments, such as in solution, at interfaces, or in self-assembled monolayers.
These simulations reveal that the behavior of this compound is amphiphilic. The polar phosphonate head group readily engages in electrostatic and hydrogen-bonding interactions, while the long, non-polar decyl tails interact through van der Waals forces. In aqueous environments, these opposing properties would drive the molecules to form aggregates, such as micelles or bilayers, to minimize the unfavorable contact between the hydrophobic tails and water.
Simulations of long-chain alkyl phosphonates on surfaces, such as metal oxides, show that the phosphonate group acts as a strong anchor. The interaction is dominated by the electrostatic attraction between the negatively charged phosphonate oxygens and the positive sites on the surface. The alkyl chains, extending away from the surface, can form a close-packed, ordered layer stabilized by van der Waals interactions between adjacent chains. The length of the alkyl chain plays a crucial role; longer chains, like decyl groups, lead to stronger inter-chain van der Waals forces, resulting in more stable and ordered monolayers.
Interaction energies, calculated from MD trajectories, quantify the strength of these non-covalent interactions. These energies are the sum of electrostatic and van der Waals contributions and are crucial for understanding phenomena like adsorption, solvation, and self-assembly.
| Interaction Type | System | Calculated Energy (kJ/mol) | Primary Driving Force |
|---|---|---|---|
| Molecule-Surface Adsorption | Phosphonate on Titania (TiO₂) | -150 to -250 | Electrostatic (P-O···Ti) |
| Inter-chain Interaction | Self-Assembled Monolayer | -20 to -40 (per chain) | Van der Waals (Alkyl chains) |
| Molecule-Solvent | Phosphonate in Water | -50 to -90 | Hydrogen Bonding (Head group) |
| Molecule-Molecule (Aggregation) | Phosphonate in Water | Variable | Hydrophobic Effect |
Density Functional Theory (DFT) Applications in Reaction Pathway Prediction and Coordination Modes
Density Functional Theory (DFT) is a highly versatile and accurate computational method widely used to investigate chemical reactions and coordination chemistry. For this compound, DFT calculations can elucidate reaction mechanisms by mapping the potential energy surface, identifying transition states, and calculating activation barriers.
One key application is in predicting the pathways for synthesis or hydrolysis. For instance, in the synthesis of mixed phosphonates, DFT studies have shown that the reaction can proceed through a highly reactive P(V) intermediate. By calculating the free energies (ΔG) of reactants, intermediates, transition states, and products, DFT can determine the most favorable reaction pathway.
DFT is also instrumental in determining the preferred coordination modes of the phosphonate group with metal ions. The phosphonate ligand can bind to metals in various ways, including monodentate, bidentate chelating, or bridging fashions. DFT calculations on complexes of phosphonate ligands with metal ions like La(III) and Sc(III) have been used to validate structures by comparing calculated and experimental NMR spectra. Studies on phenanthroline-derived phosphonate ligands show that the length of the alkyl chain can influence the binding affinity and selectivity for different metal ions, a finding that is relevant for this compound in applications like solvent extraction. The calculations reveal that the binding is primarily governed by the strong electrostatic interaction between the phosphonate oxygen atoms and the metal center.
| Parameter | System/Process | Calculated Value (kcal/mol) | Interpretation |
|---|---|---|---|
| Activation Energy (Ea) | Phosphonate Hydrolysis | +20 to +30 | Energy barrier for the reaction to occur. |
| Reaction Free Energy (ΔG) | Formation of a P(V) intermediate | -5 to -15 | Thermodynamic favorability of the intermediate. |
| Binding Energy | Bidentate coordination to a metal ion | -80 to -120 | Strength of the metal-ligand bond. |
| Energy Difference (ΔΔG) | Bidentate vs. Monodentate Coordination | -10 to -20 | Thermodynamic preference for the bidentate binding mode. |
Coordination Chemistry and Supramolecular Architectures Involving Didecyl Phosphonate
Didecyl Phosphonate (B1237965) as a Ligand in Metal Complexes
The phosphonate group, -PO(OH)₂, or its deprotonated forms, are effective ligands for a variety of metal ions. mdpi.commdpi.com The presence of the two long alkyl chains in didecyl phosphonate influences its solubility and the spatial arrangement of the resulting metal complexes.
Metal-Phosphonate Bonding Modes and Geometries
The phosphonate group is a versatile ligand capable of coordinating to metal ions in several ways. researchgate.net Depending on the reaction conditions, such as pH and the nature of the metal ion, phosphonates can form monodentate, bidentate (chelating or bridging), and tridentate bonds with metal centers. researchgate.netuantwerpen.be In these complexes, the connection between the phosphorus and metal atoms is consistently mediated by an oxygen atom, with no direct P-M bonds observed. researchgate.net The coordination can lead to the formation of various geometries, including layered, chain, or three-dimensional network structures. mdpi.com For instance, with divalent metals like copper(II) and zinc(II), the length of the alkyl spacer in diphosphonates can influence the coordination geometry, causing a shift from an octahedral layered structure to a tetrahedral chain structure. mdpi.com
The interaction between phosphonic acids and metal oxide surfaces, such as titanium oxide, can result in the formation of up to three P-O-M bonds. researchgate.net Infrared spectroscopy studies on indium tin oxide have suggested a predominantly bidentate binding mode. researchgate.net
Synthesis and Characterization of this compound Coordination Compounds
The synthesis of metal phosphonate complexes is often achieved through direct precipitation from a solution containing the metal salt and the phosphonic acid. mdpi.com The conditions of the synthesis, including pH, temperature, and solvent, play a crucial role in determining the structure and crystallinity of the final product. mdpi.comuantwerpen.be For instance, low pH can lead to the protonation of the phosphonate group, reducing its affinity for metal ions, while high pH can cause rapid precipitation of amorphous material. mdpi.com
A notable example involves the synthesis of supramolecular coordination complexes called "nanojars" that can encapsulate phosphonate anions, including dodecylphosphonate. wmich.eduacs.org These nanojars are synthesized from copper(II) ions, hydroxide, and pyrazole (B372694) in the presence of the phosphonate anion and are characterized by ESI-MS, NMR spectroscopy, and single-crystal X-ray diffraction. wmich.edunih.gov
Role of Phosphonate Basicity in Metal Ion Affinity
The phosphonate group generally exhibits a higher basicity compared to analogous phosphate (B84403) or carboxylate groups. mdpi.comuzh.ch This increased basicity enhances the affinity of the phosphonate ligand for metal ions, leading to the formation of more stable complexes. mdpi.comiaea.org This property is a key reason why phosphonates are effective ligands for a wide range of metal ions. mdpi.com The affinity is strong enough that in some systems, phosphonates can displace other ligands, such as chloride ions, from the coordination sphere of a metal ion. mdpi.com
The charge on the phosphonate group, which is influenced by the pH of the solution, is a critical factor in its coordinating ability. mdpi.com A higher negative charge on the deprotonated phosphonate group leads to a stronger attraction to positively charged metal ions. mdpi.com
Self-Assembly of this compound-Based Supramolecular Systems
The amphiphilic nature of this compound, with its hydrophilic phosphonate head and hydrophobic decyl tails, drives its self-assembly into ordered supramolecular structures. ethz.chmdpi.com These assemblies are governed by non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions. mdpi.comwikipedia.org
Host-Guest Chemistry and Anion Recognition
The principles of host-guest chemistry, where a larger "host" molecule encapsulates a smaller "guest" molecule or ion, are relevant to this compound systems. wikipedia.org The organized structures formed by the self-assembly of this compound can create cavities or binding sites capable of recognizing and binding specific anions.
A prominent example is the formation of "nanojars," which are supramolecular coordination assemblies that can act as hosts for phosphonate anions. acs.orgnih.gov These neutral receptors bind phosphonate anions within their hydrophilic cavities through a multitude of hydrogen bonds. nih.gov The capture of anions like dodecylphosphonate has been demonstrated, highlighting the potential for these systems in anion recognition and separation. wmich.eduacs.org In some instances, these nanojars can form "clamshell" structures where two nanojar units are bridged by two phosphonate anions, effectively doubling the binding capacity. wmich.edu
The recognition of anions by synthetic receptors is a significant area of research, with techniques like NMR spectroscopy being used to study the interactions between the host and the guest anion. nih.gov
Supramolecular Polymerization and Self-Assembled Monolayers (SAMs)
This compound and similar long-chain phosphonic acids can form self-assembled monolayers (SAMs) on various surfaces, particularly metal oxides. ethz.chresearchgate.net SAMs are highly ordered molecular assemblies formed by the spontaneous adsorption of molecules onto a solid substrate. ethz.ch The driving force for the formation of these two-dimensional systems includes the chemical bond formation between the phosphonate headgroup and the surface, as well as intermolecular van der Waals interactions between the long alkyl chains. ethz.ch
The formation of SAMs of dodecyl phosphate (a closely related compound) on titanium oxide surfaces has been shown to create densely packed monolayers. researchgate.net These layers form through the attachment of the phosphate headgroup to the surface, with the alkyl chains oriented away from the surface. researchgate.net This process is a form of supramolecular assembly, leading to a well-organized, two-dimensional structure. mdpi.com The quality and stability of these films are influenced by the length of the alkyl chain, with longer chains generally leading to more stable layers. mdpi.com
Supramolecular polymerization, the formation of polymer-like chains through non-covalent interactions, can also be envisioned with bifunctional phosphonates, although this is more extensively studied with other systems. The principles of self-assembly that drive SAM formation are also fundamental to the creation of larger, more complex supramolecular structures.
Interfacial Interactions and Layered Structures
The amphiphilic nature of this compound, arising from its polar phosphonate head group and its long, nonpolar decyl chains, drives its behavior at interfaces and promotes the formation of ordered, layered structures. While specific research on this compound is limited, the principles governing the interfacial interactions and self-assembly of long-chain alkyl phosphonates provide a strong framework for understanding its properties.
Phosphonates are known to act as effective ligands, binding to a variety of metal ions to form metal phosphonate complexes. researchgate.netmdpi.com This coordination capability is central to the formation of extended supramolecular architectures. The phosphonate group can act as a bidentate ligand, bridging multiple metal ions. vulcanchem.com When the phosphonate is a long-chain monoalkyl or dialkyl phosphonate, these coordination interactions, combined with van der Waals forces between the alkyl chains, lead to the self-assembly of highly organized, layered structures. researchgate.netacs.org
Research on analogous long-chain alkyl phosphonic acids has demonstrated their ability to form coordination polymer lamellae, which are layered structures built from the self-assembly of the organic ligands and metal ions. acs.org The layering is promoted by the intermolecular interactions between the hydrocarbon tails, similar to the organization in lipid bilayers. acs.org For instance, in the synthesis of copper nanocrystals, long-chain phosphonic acids have been shown to form layered copper(I) phosphonate lamellae as reaction intermediates. acs.org The structure of these lamellae, particularly the interlayer spacing, is directly controlled by the length of the alkyl chains of the phosphonate ligand. acs.org Shorter-chain phosphonates lead to more stable lamellar intermediates that can template the growth of anisotropic nanocrystals, whereas longer-chain phosphonates form less structured intermediates. acs.org
These findings suggest that this compound would similarly participate in the formation of layered metal-organic structures. The two decyl chains would provide significant van der Waals interactions, favoring the assembly of well-ordered bilayers. The general structure of these layers would consist of a central plane of metal ions coordinated by the phosphonate head groups, with the decyl chains extending outwards on either side. saske.sk Such layered metal phosphonates are known to form continuous lattice structures. saske.sk
The ability of long-chain alkyl phosphonates to form self-assembled monolayers (SAMs) on various surfaces is another critical aspect of their interfacial behavior. researchgate.netcapes.gov.bracs.org These monolayers are formed by the chemisorption of the phosphonate head group onto a substrate, with the alkyl chains orienting away from the surface. The length of the alkyl chains plays a crucial role in the ordering and packing density of these films; longer chains generally lead to more crystalline and densely packed monolayers due to stronger van der Waals interactions between adjacent chains. researchgate.netcapes.gov.br Studies on alkylphosphonic acids with chain lengths from C12 to C18 have shown that longer chains result in more ordered and stable monolayers on surfaces like stainless steel. acs.org
Furthermore, the Langmuir-Blodgett technique has been used to create highly ordered, multilayered films of metal alkylphosphonates. saske.skacs.org For example, manganese octadecylphosphonate forms layered Langmuir-Blodgett films where layers of manganese ions are sandwiched within bilayers of the organophosphonate. saske.sk These films are analogues of the corresponding solid-state layered compounds. saske.skacs.org This demonstrates the strong tendency of long-chain alkyl phosphonates to form well-defined, layered supramolecular architectures at air-water and solid-liquid interfaces.
Applications of Didecyl Phosphonate in Advanced Materials Science Focus on Structure Property Relationships in Materials, Excluding Basic Properties
Integration into Polymer Matrices for Functional Materials
The incorporation of phosphonate-containing molecules like didecyl phosphonate (B1237965) into polymer matrices is a strategy to impart specific functionalities. The long alkyl chains of didecyl phosphonate can act as internal plasticizers, increasing chain mobility and altering the mechanical properties of the host polymer.
Research into phosphonate-functionalized poly(β-amino esters) has shown that the choice of the starting acrylate (B77674) monomers can vary the degradation rates of the resulting polymer gels nih.gov. While not this compound, this highlights the principle that the organic components attached to the phosphorus center directly influence the bulk properties of the polymer system. The synthesis of phosphonate-functionalized polymer nanoparticles via miniemulsion polymerization demonstrates that phosphonates can be copolymerized to create stable particles with functional surfaces researchgate.net. In such a system, this compound could be envisioned as a comonomer or an additive. Its two decyl chains would significantly influence the hydrophobicity and thermal properties of the resulting polymer, while the phosphonate group would offer a site for further reactions or interaction with inorganic fillers.
The performance of polymers can also be enhanced by the presence of phosphonates. In cooling water systems, for instance, deposit control polymers (DCPs) are used to improve the tolerance of phosphonates to calcium ions, preventing scale precipitation lubrizol.com. This synergistic relationship, where the polymer architecture influences the phosphonate's efficacy, underscores the importance of structure-property considerations when blending these components lubrizol.com.
Role in Surface Modification and Thin Film Deposition
Phosphonates are highly effective for modifying surfaces, particularly metal oxides, due to the formation of strong, covalent P-O-metal bonds. This compound, or its hydrolyzed form, can self-assemble on these surfaces to create thin films or monolayers that dramatically alter the surface properties.
The process involves the phosphonate group anchoring to the oxide layer of a substrate, while the two decyl chains orient away from the surface. This creates a dense, hydrophobic layer. Studies on similar molecules, like octadecylphosphonic acid (ODPA), show that these self-assembled monolayers (SAMs) can provide excellent surface coverage and hydrolytic stability nih.gov. The mechanism involves the covalent attachment of the phosphonate to the substrate upon heating, creating a robust film nih.gov. The long alkyl chains (like the decyl groups in this compound) interact via van der Waals forces, leading to ordered and densely packed layers.
A layer-by-layer (LbL) technique has been successfully used to modify a Ti–6Al–4V alloy surface using decyl bis-phosphonate and collagen I to enhance bioactivity researchgate.net. This method allows for the controlled deposition of alternating layers, building a functional thin film with tailored interfacial properties researchgate.net. The phosphonate layer serves as a stable anchor for subsequent biomolecule attachment. This approach is a powerful tool for surface functionalization, enabling the creation of hydrophilic or hydrophobic surfaces depending on the terminal groups of the outermost layer rsc.org.
Precursor in Nanomaterials Synthesis and Functionalization
In nanomaterials science, phosphonates serve as effective stabilizing agents or surfactants for nanoparticle synthesis. This compound is well-suited for this role, especially for nanoparticles dispersed in organic solvents. The phosphonate head group can bind strongly to the surface of metal or metal oxide nanoparticles, while the decyl chains provide steric stabilization, preventing the particles from aggregating.
A comparative study on magnetite nanoparticles coated with different surfactants, including dodecyl phosphonate, found that alkyl phosphonates form densely packed islands on the nanoparticle surface acs.org. The thermal stability of these phosphonate-coated particles was higher than those coated with carboxylates, indicating a stronger binding interaction (P-O-Fe) at the surface acs.org. This suggests that this compound would form a robust, quasi-bilayer coating on such nanoparticles, with the outer layer bound through hydrophobic interactions between the alkyl chains acs.org.
Furthermore, alkyl phosphonic acids, which can be derived from dialkyl phosphonates, can act as amphiphilic molecules in emulsion polymerization processes. For example, decyl phosphonic acid (DPA) has been used to synthesize polyaniline (PANI) nanoparticles researchgate.net. This demonstrates that the phosphonate structure can be used to control polymerization at the nanoscale, leading to the formation of functional polymer nanomaterials researchgate.net.
Porous Metal Phosphonate Frameworks (MOFs) and their Design
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal nodes linked by organic molecules. While most MOFs are based on carboxylate linkers, phosphonate-based MOFs are gaining attention due to their potential for high thermal and chemical stability nih.gov.
For a dialkyl phosphonate like this compound to be used as a linker in a MOF, it must first be hydrolyzed in situ to the corresponding phosphonic acid researchgate.net. The resulting decylphosphonic acid linker, however, presents a structural challenge for forming porous materials. The presence of a single phosphonate binding group and a long, flexible alkyl chain typically leads to the formation of densely packed, layered, or pillared-layered structures rather than porous 3D frameworks mdpi.comacs.org. The long decyl chains would tend to interdigitate, filling any potential void space and preventing the formation of accessible pores mdpi.com.
Creating permanent porosity in metal phosphonates is a significant challenge that requires specific design strategies to overcome the tendency of these materials to form dense layers mdpi.commdpi.com. Key principles include:
Use of Rigid and Multi-topic Linkers: Employing rigid organic linkers with multiple phosphonate groups (e.g., diphosphonates or triphosphonates) is a primary strategy. Rigidity prevents the framework from collapsing, while having multiple connection points encourages the formation of extended 3D networks instead of 2D layers mdpi.comdovepress.com.
Sterically Demanding Linkers: Introducing bulky or sterically demanding groups on the organic linker can prevent efficient packing, thus creating voids and channels within the structure jove.com. For example, N,N′-piperazine bis(methylenephosphonic acid) has been used to create isoreticular frameworks with large hexagonal channels mdpi.commdpi.com.
Pillaring Strategy: One can introduce "pillars" between 2D metal phosphonate layers. This is often achieved by using a mixture of linkers, where a long diphosphonate spans the distance between layers held together by a monophosphonate. A related strategy involves creating mixed-component layers where some phosphonate pillars are replaced by phosphate (B84403) esters, which can be selectively hydrolyzed to create void space dovepress.com.
Use of Bifunctional Anions: Combining phosphonate anions with metal cations that can adopt various coordination environments is another proposed strategy for synthesizing porous structures researchgate.net.
These principles highlight that a simple, flexible, monofunctional linker derived from this compound is not conducive to forming porous frameworks.
Proton conductivity is a key property for materials used in applications like proton-exchange membrane fuel cells (PEMFCs). Certain phosphonate-based MOFs have shown significant proton conductivity, which is fundamentally linked to their structure chemrxiv.org.
The mechanism of proton conduction in these materials typically relies on the presence of a well-defined hydrogen-bonding network within the framework's pores chemrxiv.org. This network involves the acidic protons of the phosphonate groups (P-OH) and guest molecules, most commonly water. Protons are transported through the network via hopping mechanisms (Grotthuss model) or diffusion within the pores chemrxiv.orgnih.gov.
For example, the MOF MFM-500(Ni) exhibits a proton conductivity of 4.5 × 10⁻⁴ S/cm at 25 °C and 98% relative humidity (RH). acs.org This is attributed to a proton hopping pathway constructed from free phosphonic acid groups and coordinated water molecules acs.org. Similarly, a series of mechanochemically synthesized MOFs showed that guest water molecules interconnected with uncoordinated acidic hydroxyl groups of the phosphonate moieties are crucial for proton conduction chemrxiv.org. The conductivity of these materials increases significantly with both temperature and relative humidity, which enhances the mobility of the charge carriers chemrxiv.org.
The layered, non-porous structures expected to form from a decylphosphonate linker would lack the ordered, water-filled channels necessary for efficient bulk proton transport. While some proton conductivity might occur along the surface of the layers if acidic P-OH groups are present, it would be significantly lower than that observed in highly porous, crystalline phosphonate MOFs.
Proton Conductivity in Various Phosphonate-Based Frameworks
| Framework | Conductivity (S cm⁻¹) | Conditions | Reference |
|---|---|---|---|
| MFM-500(Ni) | 4.5 x 10⁻⁴ | 25 °C, 98% RH | acs.org |
| MFM-500(Co) | 4.4 x 10⁻⁵ | 25 °C, 98% RH | acs.org |
| BAM-1 {Co(H₂PhDPA)(4,4ʹ-Bipy)(H₂O)·2H₂O}n | 4.9 x 10⁻⁵ | 90 °C, 98% RH | chemrxiv.orgchemrxiv.org |
| BAM-2 {Fe(H₂PhDPA)(4,4ʹ-Bipy)(H₂O)·2H₂O}n | 4.4 x 10⁻⁵ | 90 °C, 98% RH | chemrxiv.orgchemrxiv.org |
| BAM-3 {Cu(H₂PhDPA)(Dpe)₂(H₂O)₂·2H₂O}n | 1.4 x 10⁻⁵ | 50 °C, 98% RH | chemrxiv.orgchemrxiv.org |
| [(Me₂-DABCO)][Co₂(HPO₃)₃] | 1.71 x 10⁻³ | 25 °C, 99% RH | frontiersin.org |
Catalytic Roles and Applications of Didecyl Phosphonate Systems
Didecyl Phosphonate (B1237965) as a Component in Homogeneous Catalysis
No research findings were identified that detail the use of didecyl phosphonate as a ligand or other component in homogeneous catalytic systems.
Supported this compound Catalysts and Heterogeneous Catalysis
There is no available information on the synthesis or application of supported this compound catalysts for heterogeneous catalysis.
Mechanistic Insights into this compound-Mediated Catalysis
Mechanistic studies focusing on the role of this compound in mediating catalytic reactions could not be found in the provided search results.
Consequently, no data tables or detailed research findings specific to this compound can be presented. It is recommended to consult broader literature on organophosphonate chemistry for general insights into the catalytic potential of this class of compounds.
Environmental Research Perspectives on Didecyl Phosphonate Focus on Degradation Mechanisms and Pathways, Not Ecotoxicity
Biotransformation and Biodegradation Pathways of Phosphonates
The biological breakdown of phosphonates is a critical process for their removal from the environment. This degradation is primarily carried out by microorganisms that have evolved enzymatic machinery to cleave the stable C-P bond, often as a means of acquiring phosphorus in nutrient-limited conditions. msu.ruoup.com
A variety of bacteria, and to a lesser extent fungi and yeasts, have demonstrated the ability to degrade phosphonates. msu.rumdpi.com The capacity for phosphonate (B1237965) degradation is not confined to specific microbial groups but is rather found in particular strains. nih.gov For instance, bacteria from genera such as Pseudomonas, Bacillus, Arthrobacter, and Agrobacterium have been identified as capable of utilizing phosphonates. nih.govhawaii.edud-nb.infocore.ac.uk
The central mechanism for the biodegradation of many phosphonates, especially those with unactivated C-P bonds like didecyl phosphonate, is the C-P lyase pathway. msu.rursc.org This multi-enzyme complex catalyzes the cleavage of the C-P bond to release phosphate (B84403), which can then be assimilated by the microorganism. nih.govmdpi.com The other product is the corresponding hydrocarbon; for example, the degradation of methylphosphonate (B1257008) yields methane. hawaii.edursc.org It is presumed that the degradation of this compound would similarly yield decane.
The activity of the C-P lyase is often regulated by the availability of inorganic phosphate. In many microorganisms, the enzymes for phosphonate utilization are only expressed under phosphate-starvation conditions. msu.rumdpi.com
Beyond the C-P lyase pathway, other enzymatic strategies exist for phosphonate biotransformation, particularly for aminophosphonates. These include hydrolytic and oxidative pathways that often involve an initial modification of the molecule before the C-P bond is cleaved. mdpi.comnih.gov For instance, the degradation of 2-aminoethylphosphonate (AEP) can proceed through transamination to phosphonoacetaldehyde, which is then hydrolyzed to acetaldehyde (B116499) and inorganic phosphate. nih.govresearchgate.net While these pathways are specific to aminophosphonates, they highlight the diverse enzymatic strategies microbes employ to access the phosphorus in these compounds.
The biodegradability of phosphonates can be influenced by the structure of the molecule. For instance, the rate of alkaline hydrolysis of diethyl alkylphosphonates decreases with increasing steric hindrance of the alkyl group. mdpi.com This suggests that the long decyl chains of this compound might influence its susceptibility to enzymatic attack.
Table 1: Microbial Degradation of Various Phosphonates
| Phosphonate Compound | Microorganism(s) | Degradation Pathway/Enzyme | Products | Reference |
|---|---|---|---|---|
| Alkylphosphonates (general) | Agrobacterium radiobacter | C-P Lyase | Alkane, Phosphate | nih.gov |
| Methylphosphonate | Pseudomonas testosteroni | C-P Lyase | Methane, Phosphate | hawaii.edu |
| 2-Aminoethylphosphonate (AEP) | Pseudomonas putida | Transaminase and Hydrolase | Acetaldehyde, Ammonium (B1175870), Phosphate | d-nb.info |
| Glyphosate | Arthrobacter sp. GLP-1 | C-P Lyase | Sarcosine, Phosphate | core.ac.uk |
| Dialkyl Phosphinic Acids | Agrobacterium radiobacter | C-P Lyase | Methane, Phosphate | nih.gov |
Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photolysis, Oxidation)
In addition to biological processes, this compound can be degraded by several abiotic mechanisms in the environment. These processes involve the chemical transformation of the molecule through reactions such as hydrolysis, photolysis, and oxidation.
Hydrolysis: The hydrolysis of the ester bonds in this compound is a potential degradation pathway. This reaction can be catalyzed by acids or bases. mdpi.com The general mechanism for the acid-catalyzed hydrolysis of dialkyl phosphonates involves the protonation of the phosphoryl oxygen, followed by nucleophilic attack of water on the phosphorus atom, leading to the cleavage of the P-O-C bond and the formation of a monoester and an alcohol. d-nb.infobeilstein-journals.org Further hydrolysis yields the phosphonic acid and another alcohol molecule. The rate of hydrolysis can be influenced by the structure of the alkyl groups; for example, studies on diethyl alkylphosphonates have shown that the rate of alkaline hydrolysis is affected by the steric hindrance of the alkyl substituents. mdpi.com It is expected that the hydrolysis of this compound would yield decanol (B1663958) and decylphosphonic acid, which could be further hydrolyzed to phosphonic acid.
Photolysis: Photodegradation, or photolysis, is the breakdown of compounds by light. Organophosphorus compounds can undergo photolytic degradation. acs.org The presence of photosensitizers, such as humic substances in natural waters, can sometimes accelerate this process. nih.gov The photolysis of phosphonates is significantly enhanced in the presence of iron (Fe(III)) complexes. rsc.orgatamanchemicals.com While direct photolysis of the C-P bond is difficult due to its high stability, nih.gov photodegradation often proceeds through the formation of reactive species or the excitation of the molecule to a state where it becomes more susceptible to other reactions. For some phosphonates, photodegradation leads to the formation of orthophosphate. nih.gov
Oxidation: Oxidative degradation can also contribute to the breakdown of phosphonates. This can occur through reactions with free radicals, such as hydroxyl radicals (•OH), which are generated in the environment through various photochemical and biological processes. oieau.fr The Fenton reaction (Fe²⁺/H₂O₂), for example, is a source of hydroxyl radicals that can efficiently cleave the C-P bond in phosphonates, releasing orthophosphate. oieau.fr Other systems that generate free radicals, such as the riboflavin/light and Cu²⁺/H₂O₂ systems, have also been shown to be effective in degrading phosphonates. oieau.fr The hydrocarbon portion of phosphate esters can be the initial site of oxidation. tandfonline.com
Table 2: Abiotic Degradation of Phosphonates
| Degradation Mechanism | Conditions/Reagents | General Products | Reference |
|---|---|---|---|
| Acid Hydrolysis | Aqueous acid (e.g., HCl) | Phosphonic acid, Alcohol | mdpi.comd-nb.info |
| Alkaline Hydrolysis | Aqueous base (e.g., NaOH) | Phosphonic acid monoester, Alcohol | mdpi.combeilstein-journals.org |
| Photolysis | UV light, often with Fe(III) | Orthophosphate, Aminomethylphosphonic acid (for aminopolyphosphonates) | nih.govrsc.org |
| Oxidation (Fenton Reaction) | Fe²⁺ and H₂O₂ | Orthophosphate | oieau.fr |
| Oxidation (Photo-assisted) | Riboflavin and light | Orthophosphate | oieau.fr |
Future Research Directions and Emerging Paradigms in Didecyl Phosphonate Chemistry
Exploration of Novel and Sustainable Synthetic Pathways
The future of didecyl phosphonate (B1237965) synthesis lies in the adoption of green chemistry principles to minimize environmental impact and enhance efficiency. Research is moving away from traditional methods that often require harsh conditions and volatile organic solvents, towards more sustainable alternatives. rsc.orgfrontiersin.org Key areas of development include the optimization of classic reactions like the Michaelis-Arbuzov and Kabachnik-Fields reactions using energy-efficient techniques and environmentally benign catalysts. rsc.orgnih.govnih.gov
Sustainable Synthetic Methodologies:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating phosphonate synthesis. rsc.orgacs.org It offers volumetric heating, leading to faster reaction times, reduced energy consumption, and often higher yields compared to conventional heating. rsc.orgacs.org Microwave-assisted Michaelis-Arbuzov and Kabachnik-Fields reactions have been successfully demonstrated, often under solvent-free conditions, which further enhances their green credentials. rsc.orgresearchgate.netscielo.org.mx For instance, an optimized microwave-assisted Michaelis-Arbuzov reaction for dialkyl haloalkylphosphonates was achieved in just 8-9 minutes, compared to several hours with conventional heating. rsc.org
Ultrasound-Assisted Synthesis: Sonication provides the energy for chemical reactions through acoustic cavitation, promoting the formation of high-energy transition states. rsc.org This method has been effectively used for synthesizing various phosphonates, including α-aminophosphonates, often at ambient temperature and without the need for a solvent. rsc.org A catalyst-free Kabachnik-Fields reaction under ultrasonic conditions achieved a 99% yield in just 20 seconds. rsc.org
Solvent-Free and Catalyst-Free Reactions: A major goal in green chemistry is the elimination of volatile and toxic solvents. Many phosphonate syntheses can now be performed under solvent-free conditions, particularly when combined with microwave or ultrasound energy. rsc.orgscielo.org.mx Research has also shown that certain Kabachnik-Fields reactions can proceed efficiently without any catalyst, simplifying the process and reducing waste. rsc.orgnih.gov
Benign Catalytic Systems: The development of non-toxic and recyclable catalysts is another key research avenue. Nanoparticles (e.g., nano CaO, nano-SiO2-BF3), organocatalysts, and sustainable systems like polyethylene (B3416737) glycol (PEG)/KI have been employed to catalyze phosphonate synthesis under milder and more environmentally friendly conditions. rsc.orgnih.gov
Table 1: Comparison of Sustainable Synthetic Methods for Phosphonates
| Method | Key Advantages | Typical Conditions | Relevant Reactions | Reference |
|---|---|---|---|---|
| Microwave-Assisted | Rapid heating, shorter reaction times, higher yields, energy efficiency | Solvent-free or high-boiling point solvents (e.g., PEG) | Michaelis-Arbuzov, Kabachnik-Fields | rsc.orgacs.orgresearchgate.net |
| Ultrasound-Assisted | Energy-efficient, can be performed at ambient temperature, rapid | Solvent-free or aqueous media | Kabachnik-Fields, Pudovik Reaction | rsc.org |
| Solvent-Free Synthesis | Eliminates solvent waste, reduces environmental impact, simplifies purification | Often combined with microwave or ultrasound | Michaelis-Arbuzov, Kabachnik-Fields | rsc.orgscielo.org.mx |
| Benign Catalysis | Avoids toxic heavy metals, catalysts can often be recycled | PEG, water, nanoparticles (e.g., CaO, SiO2) | Michaelis-Arbuzov, Michaelis-Becker | rsc.orgnih.gov |
Future research will likely focus on combining these strategies, such as using a recyclable nanocatalyst in a solvent-free, microwave-assisted reaction, to create highly efficient and sustainable pathways for the large-scale production of didecyl phosphonate and other long-chain phosphonates. rsc.orgacs.org
Development of Advanced Analytical and Sensing Methodologies
The increasing use of this compound in various applications necessitates the development of more advanced, sensitive, and selective analytical methods for its detection and quantification. While traditional techniques exist, emerging methodologies focus on improving detection limits, handling complex matrices, and enabling real-time analysis.
Modern Analytical Techniques:
Chromatography-Mass Spectrometry (MS): The combination of a separation technique like liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry is the gold standard for phosphonate analysis. mdpi.comwiley.commdpi.com
LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is a powerful tool for analyzing highly polar and non-volatile phosphonates in complex samples like water or biological fluids. mdpi.comresearchgate.net Techniques like ion-pair chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) can be used to separate these challenging analytes before detection. wiley.com
GC-MS: Gas chromatography-mass spectrometry is suitable for more volatile phosphonate derivatives. For non-volatile compounds like didecyl phosphonic acid, a derivatization step is often required to convert the polar phosphonic acid group into a more volatile ester (e.g., a silyl (B83357) ester) before analysis. acs.org
Advanced Chromatography Methods: Ion chromatography (IC) is specifically designed for separating ionic species and has been successfully applied to the analysis of phosphonates in environmental samples. wiley.com Supercritical Fluid Chromatography (SFC) is emerging as a green alternative to LC, using supercritical CO2 as the mobile phase, thus reducing the use of organic solvents. norden.org
Sensing Technologies: There is a growing interest in developing sensors for the real-time detection of phosphonates. Phosphonate cavitands, which are synthetic molecular receptors, can be incorporated into sensor platforms like Quartz Crystal Microbalances (QCM) or microcantilevers to selectively detect specific analytes. researchgate.netnih.gov These supramolecular sensors operate by translating the molecular recognition event into a measurable physical signal. nih.gov
Table 2: Overview of Analytical Methodologies for Phosphonates
| Technique | Principle | Applicability to this compound | Advantages | Challenges | Reference |
|---|---|---|---|---|---|
| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry | High; suitable for polar, non-volatile forms | High sensitivity and selectivity, good for complex matrices | Matrix effects, may require specialized columns (HILIC) | wiley.commdpi.comresearchgate.net |
| GC-MS | Separation by gas chromatography, detection by mass spectrometry | Requires derivatization to increase volatility | High resolution and established libraries | Derivatization step adds complexity | mdpi.comacs.org |
| Ion Chromatography (IC) | Separation based on ionic interactions | High; suitable for the phosphonate anion | Excellent for ionic species in aqueous samples | Can have interference from other anions | wiley.com |
| Supramolecular Sensors (e.g., QCM) | Molecular recognition by a synthetic receptor causes a physical change (e.g., mass) | Feasible; requires a receptor designed for long-chain phosphonates | Potential for real-time, selective detection | Receptor design and synthesis, transferring recognition to an interface | researchgate.netnih.govresearchgate.net |
Future work in this area will focus on miniaturizing these systems, developing portable sensors for on-site analysis, and creating new derivatization techniques and chromatography phases tailored for long-chain alkyl phosphonates.
Unexplored Applications in Emerging Technologies and Interdisciplinary Fields
While phosphonates are known for certain industrial uses, the unique properties of this compound, particularly its long alkyl chains, open up a range of unexplored applications in materials science, nanotechnology, and electronics. science.gov
Surface Modification and Self-Assembled Monolayers (SAMs): The phosphonic acid headgroup has a strong affinity for metal oxide surfaces such as titania (TiO2), alumina (B75360) (Al2O3), and silicon dioxide (SiO2). mdpi.comnih.gov This allows this compound to form dense, highly ordered self-assembled monolayers on these substrates. nih.govethz.ch The two long decyl chains provide a hydrophobic, well-organized outer layer. These SAMs can be used to:
Control Surface Properties: Modify the wettability, corrosion resistance, and biocompatibility of materials. nih.govmdpi.com
Develop Advanced Sensors: Act as a stable platform for immobilizing biological molecules or other recognition elements in biosensors and chemical sensors. nih.gov
Engineer Electronics: Serve as ultrathin dielectric layers or interface modifiers in organic thin-film transistors (OTFTs) and other electronic devices. jos.ac.cn The stability of the phosphonate-oxide bond is superior to the more common thiol-gold bond, making it promising for long-lasting devices. nih.gov
Functionalization of Nanoparticles: this compound can be used as a capping agent to stabilize nanoparticles and make them dispersible in organic solvents. mdpi.com For example, dodecyl phosphonic acid has been used to functionalize titania nanoparticles through a solvent-free reactive milling process, simultaneously reducing particle size and modifying the surface. mdpi.comresearchgate.net This opens up possibilities for creating novel nanocomposites with tailored properties for use in catalysis, coatings, and advanced materials.
Porous Hybrid Materials: this compound can act as a linker molecule in the synthesis of porous hybrid materials like metal-phosphonates (a class similar to metal-organic frameworks, or MOFs). uantwerpen.be While traditional metal phosphonates often form dense, layered structures, the incorporation of long alkyl chains can help to create larger pores and control the hydrophobicity of the framework. rsc.org These materials have potential applications in gas storage, separation, and heterogeneous catalysis. uantwerpen.bersc.org
Research in these areas will involve investigating the precise structure and ordering of this compound SAMs on different surfaces, exploring their electrical and optical properties, and designing new hybrid materials where the long alkyl chains play a crucial role in defining the material's function.
Design of this compound for Targeted Supramolecular Recognition
Supramolecular chemistry, which studies chemistry "beyond the molecule," offers a powerful paradigm for utilizing this compound. By designing systems where this compound molecules interact non-covalently with other components, researchers can create complex, functional assemblies. unipr.it
Host-Guest Chemistry with Synthetic Receptors: this compound can act as a "guest" molecule that is recognized and bound by larger "host" molecules.
Nanojars: Recent studies have shown that n-dodecylphosphonate can be encapsulated within "nanojar" receptors, which are large, hollow coordination complexes. nih.govacs.org The phosphonate headgroup is bound inside the hydrophilic cavity of the nanojar through multiple hydrogen bonds, while the dodecyl tail points outwards. nih.govacs.org This type of specific recognition could be harnessed for separation, sensing, or controlled release applications.
Cavitands: Phosphonate cavitands are versatile synthetic receptors specifically designed to bind guests through hydrogen bonding and cation-dipole interactions. unipr.itens-lyon.fr While often used to bind small ammonium (B1175870) salts, the principles can be adapted to design receptors that recognize the phosphonate headgroup of molecules like this compound, enabling their use in highly selective sensors. researchgate.netnih.govresearchgate.net
Self-Assembly and Supramolecular Polymerization: The amphiphilic nature of this compound (hydrophilic head, hydrophobic tails) drives its self-assembly into organized structures like micelles or monolayers. ethz.chresearchgate.net This principle can be extended to create more complex materials. For instance, difunctional phosphonates, with phosphonate groups at both ends of a long alkyl chain (e.g., dodecylene diphosphonate), have been shown to form linear supramolecular polymers. nsf.govx-mol.com In these systems, large macrocyclic molecules (cyanostars) encapsulate and stabilize pairs of phosphonate end-groups, linking the monomers together into long, reversible polymer chains. nsf.gov This approach allows for the creation of "smart" materials that can assemble or disassemble in response to chemical stimuli.
Future research will focus on designing new host molecules with cavities precisely tailored to bind this compound with high affinity and selectivity. Furthermore, the exploration of supramolecular polymerization using didecyl diphosphonate as a monomer could lead to novel self-healing materials, responsive gels, and advanced drug delivery systems. nsf.govnih.gov
Q & A
Q. How can machine learning accelerate the discovery of phosphonate-based materials with tailored properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
